Cas no 69131-71-1 (1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one)

1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one is a versatile organic compound with a pyrrolidin-2-one moiety. It offers high purity and structural integrity, making it ideal for synthesis of complex organic molecules. The compound's unique amino and dimethylphenyl groups facilitate efficient reaction pathways, enhancing its utility in medicinal chemistry and pharmaceutical research.
1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one structure
69131-71-1 structure
Product Name:1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one
CAS No:69131-71-1
MF:C12H16N2O
MW:204.268242835999
MDL:MFCD24630327
CID:5611788
PubChem ID:13062330
Update Time:2025-06-20

1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-844457
    • 69131-71-1
    • 1-(6-amino-2,3-dimethylphenyl)pyrrolidin-2-one
    • 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one
    • MDL: MFCD24630327
    • Inchi: 1S/C12H16N2O/c1-8-5-6-10(13)12(9(8)2)14-7-3-4-11(14)15/h5-6H,3-4,7,13H2,1-2H3
    • InChI Key: ZSNVSWQNQOTGOK-UHFFFAOYSA-N
    • SMILES: O=C1CCCN1C1C(=CC=C(C)C=1C)N

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.3Ų

1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one Pricemore >>

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Additional information on 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one

Introduction to 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one (CAS No. 69131-71-1) and Its Emerging Applications in Chemical Biology

The compound 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one, identified by the CAS number 69131-71-1, represents a significant molecule of interest in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural features and potential biological activities, making it a valuable scaffold for drug discovery and mechanistic studies.

At the core of its chemical identity lies a pyrrolidinone core, a structural motif that is widely recognized for its versatility in medicinal chemistry. The presence of an amino group at the 6-position of a 2,3-dimethylphenyl ring introduces additional functional diversity, enabling various chemical modifications and interactions with biological targets. Such structural elements are often exploited to modulate physicochemical properties, such as solubility and metabolic stability, which are critical for the development of therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of this compound's pharmacological potential. Studies indicate that derivatives of 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one exhibit promising interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary in silico simulations suggest that this scaffold may interfere with kinases or other signaling proteins, which are implicated in diseases such as cancer and inflammatory disorders.

The 6-amino substituent plays a pivotal role in determining the compound's reactivity and binding affinity. This group can participate in hydrogen bonding interactions, both as a donor or acceptor, which is a key consideration when designing molecules for precise targeting. Moreover, the dimethylphenyl ring contributes to hydrophobicity and lipophilicity balance, factors that influence membrane permeability and oral bioavailability—essential attributes for any candidate drug.

In light of these attributes, researchers have begun investigating synthetic pathways to modify this compound into more specialized derivatives. Techniques such as nucleophilic substitution or transition-metal-catalyzed coupling reactions have been employed to introduce additional functional groups while preserving the core structure. These modifications aim to enhance binding affinity or selectivity against specific biological targets without compromising overall pharmacokinetic profiles.

Emerging data from preclinical studies further underscore the therapeutic relevance of 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one. In particular, its ability to modulate enzyme activity has been observed in models of neurodegenerative diseases, where dysregulation of certain kinases is known to contribute to pathogenesis. The compound's structural similarity to known bioactive molecules suggests that it may serve as a lead compound for further optimization toward clinical applications.

The synthesis of this compound also presents an opportunity for methodological innovation in organic chemistry. The integration of flow chemistry techniques has enabled more efficient production scales while maintaining high purity standards—a critical requirement for pharmaceutical intermediates. Such advancements not only streamline the supply chain but also reduce costs associated with traditional batch processing methods.

From a regulatory perspective, compounds like 1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one must undergo rigorous evaluation to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of toxicological assessments alongside pharmacodynamic studies to establish a comprehensive understanding of their potential risks and benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process while adhering to ethical standards.

The future direction of research on this molecule may include exploring its role in modulating immune responses or addressing metabolic disorders. Its dual functionality—the presence of both an amino group and an aromatic system—makes it an attractive candidate for multitarget inhibition strategies. Such approaches could offer therapeutic advantages over single-target drugs by addressing multiple aspects of disease pathology simultaneously.

In conclusion,1-(6-Amino-2,3-dimethylphenyl)pyrrolidin-2-one (CAS No. 69131-71-1) stands out as a structurally intriguing compound with substantial potential in chemical biology and drug development. Its unique combination of functional groups enables diverse applications across multiple therapeutic areas, while ongoing research continues to uncover new possibilities through innovative synthetic methodologies and preclinical investigations.

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